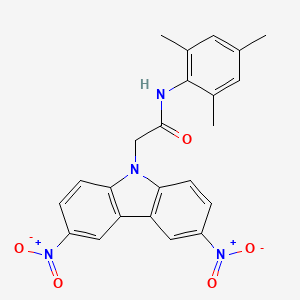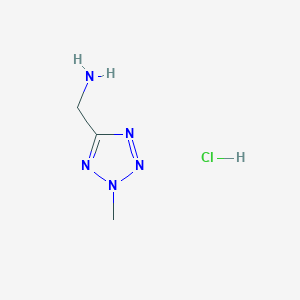![molecular formula C19H17ClN4O4 B2770545 5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008269-32-6](/img/structure/B2770545.png)
5-(3-chloro-4-methoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid that is used as a fragrance and flavorant. The compound occurs naturally but can also be produced by the reduction of anisaldehyde .
Molecular Structure Analysis
The molecular formula of this compound is C16H16ClNO3. It consists of a 3-chloro-4-methoxyphenyl group linked to a 1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione moiety. The dihedral angle between the mean planes of the benzene ring and the triazole ring is approximately 88.44° .
Applications De Recherche Scientifique
Synthesis and Applications
Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2007) involved synthesizing novel 1,2,4-triazole derivatives, exploring their antimicrobial activities. Some compounds demonstrated good or moderate activities against tested microorganisms, highlighting the potential utility of triazole derivatives in developing new antimicrobial agents [Bektaş et al., 2007].
Molecular Interactions and Synthesis : Ahmed et al. (2020) reported on the synthesis and characterization of triazole derivatives featuring α-ketoester functionality. These compounds exhibited self-assembled dimers via O⋯π-hole tetrel bonding interactions, analyzed through Hirshfeld surface analysis and DFT calculations. This study provides insights into the molecular interactions and structural configurations of triazole derivatives [Ahmed et al., 2020].
Inhibition Activities : Research by Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their inhibition effects on lipase and α-glucosidase. This study contributes to understanding the potential therapeutic applications of triazole derivatives in treating diseases related to enzyme dysfunction [Bekircan et al., 2015].
Molecular and Electronic Analysis
Electronic and Nonlinear Optical Properties : Beytur and Avinca (2021) conducted a study on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, analyzing their molecular, electronic, and nonlinear optical properties through experimental and theoretical (DFT) methods. This research provides valuable data on the electronic properties and potential applications of triazole derivatives in the development of materials with specific electronic and optical characteristics [Beytur & Avinca, 2021].
Molecular Docking Studies as EGFR Inhibitors : Karayel (2021) performed a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. The study used density functional theory and molecular docking to understand the mechanism behind their anti-cancer properties. This research is crucial for designing more effective cancer therapies by exploiting the molecular structures and interactions of triazole derivatives [Karayel, 2021].
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4/c1-27-13-6-3-11(4-7-13)10-23-17-16(21-22-23)18(25)24(19(17)26)12-5-8-15(28-2)14(20)9-12/h3-9,16-17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTSNZSOOGQFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone](/img/structure/B2770462.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2770464.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2770467.png)


![2-Oxaspiro[4.4]nonane-1,6-dione](/img/structure/B2770474.png)
![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/no-structure.png)




